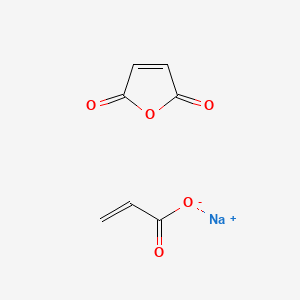

Sodium;furan-2,5-dione;prop-2-enoate

Description

Historical Trajectories and Foundational Concepts in Anhydride-Carboxylic Acid Copolymerization

The study of copolymerizing maleic anhydride (B1165640) with other monomers, such as styrene (B11656), has been a subject of scientific inquiry for a considerable period due to the strong tendency of these systems to form alternating copolymers. tue.nl The copolymerization of maleic anhydride with acrylic monomers, however, presented unique challenges. Early methodologies for creating copolymers of maleic compounds often involved polymerization in organic solvents. tue.nl

A foundational concept in this field is free-radical polymerization, a primary method used to synthesize these copolymers. researchgate.netnih.gov This process involves the use of an initiator to create free radicals that propagate through the monomer mixture. nih.gov A key characteristic of maleic anhydride is its low reactivity in homopolymerization under typical radical conditions, making copolymerization with an electron-donating monomer an effective strategy. researchgate.net The development of aqueous solution polymerization represented a significant advancement, allowing for the synthesis of water-soluble copolymers by polymerizing maleic acid (formed from the hydrolysis of maleic anhydride in water) and acrylic acid directly in an aqueous medium. researchgate.net

Further refinements in polymerization techniques have emerged, including controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT). google.comitu.edu.tr The RAFT process allows for the synthesis of copolymers with controlled molecular weights and narrower molecular weight distributions (1.3-3.0), which is crucial for tailoring the polymer for specific applications such as dispersants or scale inhibitors. google.com The mechanism involves a chain transfer agent that reversibly caps (B75204) the growing polymer chains, allowing for more uniform growth. google.com These historical developments have paved the way for the creation of well-defined copolymers with tunable properties. lew.rotandfonline.com

The Academic Significance of Furan-2,5-dione/Prop-2-enoate (Maleic Anhydride/Acrylic Acid) Derivatives, Including Sodium-Neutralized Forms, in Polymer Research

The academic interest in poly(maleic anhydride-co-acrylic acid) and its derivatives stems from their versatile chemical nature and wide range of properties. The presence of both anhydride and carboxylic acid groups along the polymer backbone makes these copolymers highly functional. The anhydride groups are reactive and can be opened to form amide or ester linkages, allowing for further chemical modification and conjugation with other molecules. lew.romdpi.com Upon hydrolysis, the anhydride units convert to dicarboxylic acids, rendering the copolymer an anionic polyelectrolyte with high charge density. google.comlew.ro

The sodium-neutralized form, poly(acrylic acid-co-maleic acid) sodium salt, is particularly significant. bibliotekanauki.plicm.edu.pl Neutralization with an alkali like sodium hydroxide (B78521) transforms the acidic copolymer into a water-soluble polyelectrolyte. google.com This form exhibits excellent properties as a dispersant, chelating agent, and scale inhibitor. researchgate.netresearchgate.net Its ability to sequester metal ions like calcium and magnesium makes it highly effective in water treatment and as an additive in detergents. researchgate.net

Research has demonstrated the copolymer's utility in various fields. It is investigated for its ability to modify the surface properties of materials, enhancing adhesion and wettability in coatings and composites. coacechem.com In materials science, these copolymers are used to create hydrogels with pH and ionic-strength responsiveness. bibliotekanauki.pl The carboxyl groups provide pH sensitivity, causing the hydrogel to swell or shrink in response to changes in the surrounding pH. researchgate.net Furthermore, the biocompatibility and water solubility of these copolymers have made them attractive candidates for biomedical applications, where they are studied as potential carriers for drug delivery systems. lew.romdpi.comresearchgate.net

The table below summarizes key synthesis parameters and resulting properties from a study on aqueous solution polymerization, highlighting the tunability of the copolymer.

Table 1: Synthesis Parameters and Properties of Poly(Maleic Anhydride-co-Acrylic Acid)

| Parameter | Value | Reference |

|---|---|---|

| Monomer Ratio (Maleic Anhydride:Acrylic Acid) | 1:2 (by weight) | researchgate.net |

| Initiator (Sodium Persulfate) | 4.0% (of total monomer weight) | researchgate.net |

| Reducer (Sodium Hydrosulfite) | 1.9% (of total monomer weight) | researchgate.net |

| Polymerization Temperature | 90°C | researchgate.net |

| Reaction Time | 1 hour | researchgate.net |

| Product Appearance | Transparent, low-viscosity liquid | researchgate.net |

| Chelating Power (mg CaCO₃/g) | 518 | researchgate.net |

Scope and Academic Relevance of Current Research Paradigms

Current research on poly(maleic anhydride-co-acrylic acid) systems continues to expand their functional applications and improve their synthesis. A major focus is on developing more sustainable and controlled polymerization methods. For instance, techniques like RAFT polymerization are being refined for aqueous systems to produce copolymers with precisely defined molecular weights (ranging from 2,000 to 23,000 g/mol ) and low dispersity, which is critical for high-performance applications. google.com

Another significant research area is the development of advanced functional materials. Scientists are creating novel supramolecular hydrogels by grafting terpyridine motifs onto the copolymer backbone. mdpi.com These hydrogels exhibit reversible solution-gel transitions and can be cross-linked through metal-ion coordination, opening doors for smart materials and sensors. mdpi.com The synthesis of these gelator polymers involves reacting the anhydride units with an amino-functionalized terpyridine. mdpi.com

Furthermore, these copolymers are being explored as components in hybrid materials and nanocomposites. Studies have investigated the intercalation of the sodium salt of poly(acrylic acid-co-maleic acid) into montmorillonite (B579905) clay layers. bibliotekanauki.plicm.edu.pl This modification, which can be achieved without prior organophilization of the clay, increases the interlayer distance and enhances the ion-exchange capacity of the montmorillonite, suggesting potential applications in areas like advanced binding materials. bibliotekanauki.plicm.edu.pl Research also focuses on using these copolymers to modify other polymers, such as polylactic acid (PLA), to improve properties like thermal stability and mechanical strength for biocomposite applications. researchgate.net The grafting of maleic anhydride onto polymer chains enhances compatibility between different polymer phases. nih.gov

The table below presents findings from a study on the thermal properties of the sodium salt of the copolymer, which is crucial for its application as a binder in high-temperature processes.

Table 2: Thermal Analysis Data for Sodium Salt of Poly(Maleic Acid-co-Acrylic Acid)

| Analysis Method | Temperature Range (°C) | Observation | Reference |

|---|---|---|---|

| DTG, TG, DSC | -100 to 1000 | Total degradation process begins at approximately 400°C. | researchgate.net |

| TG-MS | 300 to 400 | Fragmentation of polymer chains occurs, forming small molecules like H₂O and CO₂ (molecular weight: 15-55). | researchgate.net |

This ongoing research underscores the continued academic relevance of Sodium;furan-2,5-dione;prop-2-enoate systems, driven by their adaptability and potential to address challenges in materials science, environmental applications, and beyond.

Properties

IUPAC Name |

sodium;furan-2,5-dione;prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2O3.C3H4O2.Na/c5-3-1-2-4(6)7-3;1-2-3(4)5;/h1-2H;2H,1H2,(H,4,5);/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDLISKWWEPKHAT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)[O-].C1=CC(=O)OC1=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52255-49-9 | |

| Record name | 2-Propenoic acid, polymer with 2,5-furandione, sodium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, polymer with 2,5-furandione, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Polymerization Mechanisms for Poly Maleic Anhydride Co Acrylic Acid

Controlled Radical Polymerization Strategies for Poly(Maleic Anhydride-co-Acrylic Acid) Architectures

Controlled radical polymerization (CRP) techniques have emerged as powerful tools for the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. cmu.edu These methods offer precise control over the polymerization process, a significant advantage over conventional free radical polymerization.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Applied to Furan-2,5-dione/Prop-2-enoate Systems

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP method that can be adapted for the synthesis of poly(maleic anhydride-co-acrylic acid) in an aqueous phase. google.compatsnap.com This technique utilizes a chain transfer agent, typically a thiocarbonylthio compound, to mediate the polymerization, allowing for the synthesis of copolymers with controlled molecular weights and low polydispersity. google.compatsnap.com The process generally involves dissolving maleic anhydride (B1165640) and a RAFT reagent in water, followed by heating and the gradual addition of acrylic acid and a peroxide initiator. patsnap.com The reaction temperature is typically maintained between 70 and 90°C. google.compatsnap.com After the monomer addition, the reaction is held at temperature for a period to ensure high monomer conversion. patsnap.com Finally, the pH is adjusted to 7 with an alkali such as sodium hydroxide (B78521) to yield the sodium salt of the copolymer. google.com

The choice of RAFT agent and initiator, as well as their concentrations, significantly impacts the resulting polymer characteristics. For instance, the use of 2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPDT) as a RAFT agent has been shown to influence the yield of soluble branched polymers, with the yield increasing proportionally to the square of the RAFT agent concentration. mdpi.com

Table 1: Exemplary Conditions and Results for RAFT Polymerization of Acrylic Acid and Maleic Anhydride

| Parameter | Example 1 | Example 2 | Example 3 |

| Maleic Anhydride (g) | 13.3 | 19.2 | 13.3 |

| RAFT Reagent (g) | 8.6 (bis(carboxymethyl)trithiocarbonate) | 2.86 (bis(carboxymethyl)trithiocarbonate) | 5.85 (bis(carboxymethyl)trithiocarbonate) |

| Acrylic Acid (g) | 133 | 123.8 | 133 |

| Initiator | 26g of 19% Sodium Persulfate | 43g of 33% Potassium Persulfate | 33g of 22% Ammonium (B1175870) Persulfate |

| Temperature (°C) | 70 | 80 | 70 |

| Curing Time (min) | 60 | 180 | 120 |

| Weight-Average Molecular Weight ( g/mol ) | 2000 | 11000 | 23000 |

| Molecular Weight Distribution | 1.3 | 1.9 | 2.3 |

| Data sourced from a patent on RAFT synthesis of acrylic acid-maleic anhydride copolymer. google.compatsnap.com |

Atom Transfer Radical Polymerization (ATRP) of Maleic Anhydride and Acrylic Acid Monomers

Atom Transfer Radical Polymerization (ATRP) is another prominent CRP method that enables the synthesis of well-defined polymers. cmu.eduspringernature.com ATRP of acidic monomers like acrylic acid can be challenging due to side reactions such as lactonization. nih.gov However, by carefully controlling the reaction conditions, particularly pH, successful polymerization can be achieved. nih.gov The synthesis of hyperbranched poly(acrylic acid) via ATRP has been reported, which can then be further functionalized. pocketdentistry.com

While direct ATRP of maleic anhydride with acrylic acid is less commonly detailed, the principles of ATRP suggest that with a suitable initiator (e.g., an alkyl halide) and a catalyst complex (e.g., a copper halide with a ligand), a controlled copolymerization could be achieved. cmu.eduresearchgate.net The synthesis of copolymers of maleic anhydride with other monomers like methyl methacrylate (B99206) has been successfully performed using free radical polymerization, indicating the potential for adaptation to controlled techniques like ATRP. ajchem-a.com The synthesis of poly(meth)acrylamides has been achieved via ATRP with a methyl 2-chloropropionate/CuCl/tris(2-dimethylaminoethyl) amine initiating system, yielding polymers with low polydispersity. cmu.edu

Nitroxide-Mediated Polymerization (NMP) for Precisely Controlled Copolymerization

Nitroxide-Mediated Polymerization (NMP) is a CRP technique that utilizes a stable nitroxide radical to control the polymerization of vinyl monomers. While specific examples of NMP applied directly to the copolymerization of maleic anhydride and acrylic acid are not extensively documented in the provided search results, the general applicability of NMP to acrylic monomers suggests its potential in this system. The technique allows for the synthesis of well-defined polymers and block copolymers. cmu.edu

Classical Solution, Bulk, and Emulsion Copolymerization Techniques and Their Mechanistic Insights

Conventional free radical polymerization methods, including solution, bulk, and emulsion techniques, are widely employed for the industrial production of poly(maleic anhydride-co-acrylic acid). google.comresearchgate.net

Solution polymerization is a common method where the monomers and initiator are dissolved in a suitable solvent. google.com Water is a frequently used solvent for the copolymerization of acrylic acid and maleic anhydride, leading to an aqueous solution of the copolymer. academax.comresearchgate.net The reaction is typically initiated by a water-soluble initiator like ammonium persulfate or hydrogen peroxide at elevated temperatures. google.comacademax.com A semi-batch process, where monomers and initiator are fed into the reactor over time, can be used to control the reaction and improve the conversion of maleic anhydride. academax.comglobethesis.com

Bulk polymerization is carried out with only the monomers and an initiator, without any solvent. researchgate.net This method can lead to high reaction rates and high molecular weight polymers, but viscosity control can be a challenge.

Emulsion polymerization involves dispersing the monomers in an aqueous medium with the aid of a surfactant. This technique is particularly useful for producing high molecular weight polymers at a fast polymerization rate while maintaining good heat transfer and low viscosity. The copolymerization of maleic anhydride and acrylic acid can be carried out in an emulsion system to produce stable latexes. google.com

Influence of Initiator Systems and Reaction Conditions on Polymerization Kinetics and Selectivity

The choice of initiator and reaction conditions plays a critical role in the kinetics of the copolymerization of maleic anhydride and acrylic acid, as well as the properties of the resulting copolymer. google.comacademax.com

Initiator Systems: Peroxide initiators such as ammonium persulfate, potassium persulfate, sodium persulfate, and hydrogen peroxide are commonly used for the aqueous solution polymerization of acrylic acid and maleic anhydride. patsnap.comgoogle.comacademax.comresearchgate.net The concentration of the initiator affects the molecular weight of the polymer; a higher initiator concentration generally leads to a lower molecular weight. nih.gov Redox initiator systems, such as persulfate-bisulfite, can also be employed to initiate polymerization at lower temperatures. google.comresearchgate.net

Reaction Conditions:

Temperature: The reaction temperature significantly influences the rate of polymerization. google.com Higher temperatures lead to a faster reaction rate but can also affect the molecular weight and potentially lead to side reactions. google.comglobethesis.com Typical temperatures for aqueous solution polymerization range from 70°C to 120°C. patsnap.comgoogle.comacademax.com

Monomer Feed Rate: In semi-batch polymerization, the rate at which the monomers are added to the reactor can impact the copolymer composition and the conversion of less reactive monomers like maleic anhydride. academax.comglobethesis.com

pH: The pH of the reaction medium can influence the reactivity of the monomers. globethesis.com Neutralization of the acrylic acid monomer before polymerization can increase the grafting efficiency of maleic anhydride. google.com

Table 2: Influence of Initiator and Temperature on Copolymer Viscosity

| Acrylic Acid:Maleic Acid (Weight Ratio) | Initiator (Ammonium Persulfate, % by weight) | Reaction Temperature (°C) | 30% Solids Solution Viscosity (cps at 25°C) |

| Not Specified | 0.61 | 70 | 2,904 |

| Not Specified | Not Specified | 80 | Lower than at 70°C |

| 80:20 | 2.52 | Not Specified | 100 |

| Data adapted from a patent on copolymers of maleic acid and acrylic acid. google.com |

Theoretical and Experimental Investigation of Monomer Reactivity Ratios and Copolymerization Parameters

The significant difference in the reactivity ratios of acrylic acid and maleic anhydride is a crucial factor in their copolymerization. globethesis.com Maleic anhydride has low reactivity and is difficult to polymerize on its own. globethesis.com Acrylic acid, on the other hand, is much more reactive. This disparity leads to challenges in achieving high conversion of maleic anhydride and can result in the accumulation of unreacted maleic acid and the formation of byproducts like malic acid and fumaric acid. globethesis.com

The copolymerization of styrene (B11656) and maleic anhydride has been studied to understand the influence of the penultimate unit on the reaction, a concept that is also relevant to the acrylic acid/maleic anhydride system. tue.nl The "bootstrap model" has been proposed to explain how the growing polymer radical can influence its own environment, affecting the apparent reactivity ratios. tue.nl

Kinetic models have been developed to better understand and predict the behavior of the semi-batch aqueous solution copolymerization of acrylic acid and maleic anhydride. academax.comglobethesis.com These models show that a low ratio of maleic anhydride in the monomer feed, a long semi-batch feeding time, and a high amount of initiator are effective in increasing the conversion of maleic anhydride and reducing byproduct formation. globethesis.com Neutralizing the monomer solution can also alter the reactivity ratios, leading to increased maleic anhydride conversion. globethesis.com

Stereochemical Control and Regioselectivity in Poly(Maleic Anhydride-co-Acrylic Acid) Synthesis

The precise arrangement of monomer units within a polymer chain, encompassing both stereochemistry and regioselectivity, profoundly influences the macroscopic properties of the resulting material. In the synthesis of poly(maleic anhydride-co-acrylic acid), the control over these structural features is a key area of research, aiming to tailor the copolymer for specific applications. While extensive research has been conducted on the stereocontrol of homopolymers like poly(acrylic acid), detailed studies specifically focusing on the maleic anhydride-acrylic acid copolymer are less common. However, principles from general polymerization chemistry and studies on similar copolymers provide valuable insights.

The stereochemistry of the poly(maleic anhydride-co-acrylic acid) backbone refers to the relative spatial orientation of the substituent groups (carboxyl groups from acrylic acid and the anhydride ring from maleic anhydride) along the polymer chain. The primary tacticities are isotactic (substituents on the same side of the polymer chain), syndiotactic (substituents on alternating sides), and atactic (random arrangement of substituents). The control over tacticity in free-radical polymerization, the most common method for synthesizing this copolymer, is generally challenging. researchgate.netresearchgate.net The resulting polymer is often atactic or has a slight syndiotactic preference due to the steric hindrance of the bulky substituent groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the tacticity of polymers. acs.orgmeasurlabs.com For poly(acrylic acid), for instance, the chemical shifts of the methine and methylene (B1212753) protons in ¹H NMR and the carboxyl carbon in ¹³C NMR are sensitive to the stereochemical environment (dyads and triads), allowing for the quantification of isotactic, syndiotactic, and atactic sequences. acs.orgsid.ir Similar analytical approaches can be applied to poly(maleic anhydride-co-acrylic acid) to elucidate its microstructure.

Regioselectivity in the copolymerization of maleic anhydride and acrylic acid pertains to the sequence of monomer unit incorporation into the growing polymer chain. The arrangement can be alternating, random, block, or graft. The relative reactivities of the monomers, described by their reactivity ratios (r₁ and r₂), are crucial in determining this sequence. For the maleic anhydride (M₁) and acrylic acid (M₂) system, the reactivity ratios dictate the probability of a growing chain ending in one monomer adding another molecule of the same monomer versus the other monomer.

In many cases of copolymerization involving maleic anhydride and a vinyl monomer, there is a strong tendency towards alternation, where the copolymer consists of a nearly 1:1 sequence of the two monomers. This is often attributed to the formation of a charge-transfer complex between the electron-acceptor maleic anhydride and the electron-donor comonomer. While acrylic acid is not a strong electron donor, the potential for such interactions, along with the individual monomer reactivities, will govern the final monomer sequence distribution.

Advanced polymerization techniques, such as controlled radical polymerization (CRP), offer greater control over both molecular weight and architecture, which can indirectly influence stereochemistry and regioselectivity. Methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been employed for the synthesis of copolymers containing maleic anhydride or acrylic acid, leading to polymers with narrower molecular weight distributions. researchgate.netresearchgate.net A Chinese patent discloses a method for synthesizing acrylic acid-maleic anhydride copolymer using RAFT, achieving a weight-average molecular weight of 2000-23000 and a molecular weight distribution of 1.3-3.0. google.com While the primary focus of this patent is on controlling molecular weight, the controlled nature of RAFT polymerization could potentially offer a pathway to influence the stereochemical and regioselective placement of the monomer units.

The synthesis conditions, including the choice of initiator, solvent, and temperature, can also impact the stereochemistry and regioselectivity. For instance, the solvent can influence the conformation of the propagating radical and the monomer, thereby affecting the stereochemical outcome of the addition step. researchgate.net Temperature can affect the rates of competing propagation reactions, which in turn can alter both tacticity and monomer sequence distribution.

Detailed research findings on the specific effects of these parameters on the microstructure of poly(maleic anhydride-co-acrylic acid) are necessary to fully understand and control the synthesis of this copolymer for advanced applications.

Research Findings on the Microstructure of Related Copolymers

While specific data for poly(maleic anhydride-co-acrylic acid) is limited in publicly available literature, studies on copolymers of maleic anhydride with other monomers provide a framework for understanding the factors that influence stereochemistry and regioselectivity.

| Copolymer System | Polymerization Method | Key Findings on Microstructure | Reference |

| Styrene-Maleic Anhydride | Free Radical | Strong tendency towards alternating copolymerization. The microstructure is influenced by solvent effects, which can be explained by the "bootstrap effect" where the monomer partitioning at the radical chain end differs from the bulk monomer feed. | researchgate.net |

| Glycidyl Methacrylate-Maleic Anhydride | Free Radical | Resulting copolymer has a tendency toward alternation with an azeotropic point. Monomer reactivity ratios were determined, and dyad monomer sequence fractions were calculated from NMR data. | researchgate.net |

| Acrylonitrile-Maleic Anhydride | Radical Copolymerization | The composition and molar mass of the copolymer are affected by synthesis conditions like solvent and monomer ratio. Different analytical methods, including NMR, were used to determine the copolymer composition. | researchgate.net |

| Acrylonitrile-Acrylamide | Controlled Radical | The monomer sequence distribution (random, gradient, block-gradient) was controlled by using batch/semibatch polymerization. The stereochemistry (iso-/syndiotactic placements) was found to be important in understanding the cyclization behavior of the copolymer. | mdpi.com |

These studies highlight the importance of the polymerization method and reaction conditions in determining the final microstructure of the copolymer. The use of advanced analytical techniques like 2D NMR is crucial for a detailed understanding of the triad (B1167595) and even higher-order sequences of monomer units. bham.ac.uk

Elucidation of Molecular Architecture and Advanced Characterization Methodologies for Poly Maleic Anhydride Co Acrylic Acid

Advanced Spectroscopic Techniques for Structural Analysis and Microstructure Determination

Spectroscopic methods are indispensable for probing the molecular structure of poly(maleic anhydride-co-acrylic acid). These techniques provide detailed information about the monomer sequence, functional groups, and electronic transitions within the polymer chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Sequence Distribution and Compositional Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the microstructure of copolymers, including the sequence distribution of monomer units. iupac.org Both ¹H and ¹³C NMR are utilized to analyze poly(maleic anhydride-co-acrylic acid).

¹H NMR spectra can be used to determine the molar composition of the copolymers. ajchem-a.com However, in some cases, the overlapping signals of the maleic protons can make precise composition estimation challenging. lew.ro

¹³C NMR spectroscopy offers detailed insights into the triad (B1167595) sequence distribution of the copolymer. kpi.ua The chemical shifts of the carbonyl carbons and the carbons in the polymer backbone are sensitive to the neighboring monomer units. researchgate.netmst.edu For instance, in maleic anhydride-styrene copolymers, the quaternary aromatic carbon of the styrene (B11656) unit is sensitive to the triad sequence distribution, allowing for the differentiation of alternating and non-alternating sequences. kpi.ua In copolymers of maleic anhydride (B1165640) and acrylic acid, the chemical shifts of the carbonyl carbons of both maleic anhydride and acrylic acid units provide information on their arrangement along the polymer chain. researchgate.net Specifically, the carbonyl carbons of maleic anhydride typically appear at distinct chemical shifts from those of the acrylic acid units. researchgate.net Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can further elucidate the complex couplings between protons and carbons, providing a more complete picture of the copolymer's microstructure. iupac.org

A representative ¹³C NMR spectrum of poly(maleic anhydride-alt-acrylic acid) (MAAA) shows characteristic peaks for the different carbon atoms. The carbons of the -CH groups from both maleic anhydride and acrylic acid units produce signals around 66.79 ppm. The -C-C- carbons of the maleic anhydride are observed at approximately 130.56 ppm, while the carbonyl (C=O) carbons of the maleic anhydride appear at 167.20 ppm. The -CH₂ group of acrylic acid gives a peak at about 22.53 ppm, and a peak around 14.44 ppm is attributed to the -CH₃ group of acrylic acid. researchgate.net

Table 1: Illustrative ¹³C NMR Chemical Shifts for Poly(maleic anhydride-alt-acrylic acid)

| Functional Group | Chemical Shift (ppm) |

|---|---|

| -CH (Maleic Anhydride & Acrylic Acid) | ~66.79 |

| -C-C- (Maleic Anhydride) | ~130.56 |

| C=O (Maleic Anhydride) | ~167.20 |

| -CH₂ (Acrylic Acid) | ~22.53 |

| -CH₃ (Acrylic Acid) | ~14.44 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. researchgate.net

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Identification and Anhydride Ring-Opening Monitoring

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are vital for identifying functional groups and monitoring chemical reactions such as the ring-opening of the maleic anhydride units. researchgate.netzbaqchem.com

FTIR spectroscopy is particularly effective for identifying the characteristic functional groups in poly(maleic anhydride-co-acrylic acid). zbaqchem.com The strong absorption bands of the carbonyl group (C=O) in the anhydride ring are typically observed in the range of 1770-1820 cm⁻¹. zbaqchem.com The hydrolysis of the anhydride ring to form two carboxylic acid groups can be monitored by the appearance of a broad absorption band for the O-H stretch of the carboxylic acid and a shift in the carbonyl absorption. itu.edu.tr The symmetric and asymmetric stretching vibrations of the carboxylate group (COO⁻) in the sodium salt form of the copolymer also give rise to characteristic peaks. itu.edu.tr

Table 2: Key FTIR Absorption Bands for Poly(maleic anhydride-co-acrylic acid) and its Derivatives

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| Anhydride C=O Stretch | 1770 - 1820 |

| Carboxylic Acid C=O Stretch | ~1700 - 1725 |

| Carboxylate (COO⁻) Asymmetric Stretch | ~1545 - 1631 |

| C=C Double Bond Stretch (Maleic Anhydride) | 1630 - 1680 |

Source: zbaqchem.comitu.edu.tr

Raman spectroscopy complements FTIR and is particularly useful for studying aqueous solutions and for online monitoring of polymerization reactions. p-am.ir It can provide information on the distribution of chemical moieties within the copolymer. researchgate.net

The process of anhydride ring-opening is a critical aspect of the copolymer's chemistry, often occurring in the presence of water. nih.gov FTIR is an excellent technique for tracking this process. The decrease in the intensity of the anhydride carbonyl peaks and the corresponding increase in the intensity of the carboxylic acid carbonyl peak provide a quantitative measure of the ring-opening reaction. nih.govnih.govresearchgate.net This monitoring is crucial for understanding the polymer's behavior in aqueous environments and for controlling its properties during synthesis and application. nih.govacs.orgrsc.orgnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization and Complex Formation

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study chromophores within the polymer and to investigate the formation of complexes with other molecules or ions. researchgate.netbibliotekanauki.pl While the basic polymer structure of poly(maleic anhydride-co-acrylic acid) does not have strong chromophores in the visible region, it can form complexes with metal ions, which can be studied using UV-Vis spectroscopy. researchgate.net The formation of these complexes can lead to shifts in the UV-Vis absorption spectrum, providing information about the binding and coordination between the polymer and the metal ions. researchgate.net This is particularly relevant for applications where the polymer interacts with metal ions, such as in scale inhibition. researchgate.net

Chromatographic Techniques for Molecular Weight Distribution and Compositional Heterogeneity Assessment

Chromatographic techniques are essential for determining the molecular weight and its distribution, as well as for assessing the compositional heterogeneity of the copolymer. lew.roresearchgate.net

Size Exclusion Chromatography (SEC) with Multiple Detectors for Polymer Solution Behavior

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary method for determining the molecular weight distribution (MWD) of polymers. google.comgoogle.com By using a combination of detectors, such as a refractive index (RI) detector, a UV detector, and a light scattering detector, a comprehensive understanding of the polymer's solution behavior can be obtained. itu.edu.tr The weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) are key parameters obtained from SEC analysis. google.comgoogle.com These parameters are crucial as they significantly influence the performance of the copolymer in its various applications. itu.edu.tr

High-Performance Liquid Chromatography (HPLC) for Oligomer and Monomer Residual Analysis

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the analysis of oligomers and the quantification of residual monomers in the final polymer product. measurlabs.comusm.my The presence of unreacted monomers can affect the properties and safety of the polymer, making their quantification essential. p-am.irmeasurlabs.com HPLC methods, often using a C18 column and a UV detector, can effectively separate and quantify residual acrylic acid and maleic anhydride monomers. p-am.irusm.myresearchgate.netwaters.com This analysis is a critical part of quality control in the production of poly(maleic anhydride-co-acrylic acid). p-am.ir

Table 3: Typical HPLC Conditions for Residual Monomer Analysis

| Parameter | Condition |

|---|---|

| Column | C18 |

| Mobile Phase | Water/Acetonitrile or Water/Phosphoric Acid/Acetonitrile |

| Detector | UV (e.g., 210 nm) |

Source: itu.edu.trp-am.ir

Advanced Microscopy for Morphological Investigation of Polymeric Nanostructures and Films

Microscopy techniques are indispensable for visualizing the surface and bulk morphology of polymeric materials, offering a window into the physical arrangement of polymer chains and their assemblies.

Atomic Force Microscopy (AFM) is a powerful tool for investigating the nanoscale surface topography and mechanical properties of polymers. While direct AFM studies on poly(maleic anhydride-co-acrylic acid) are not extensively documented in the reviewed literature, the application of AFM to similar polymers, such as poly(acrylic acid) (PAA), provides valuable insights into the potential of this technique. ubc.ca For instance, AFM has been used to stretch single PAA chains adsorbed on a substrate to measure their deformation under tension. ubc.ca This single-molecule force spectroscopy approach can elucidate the mechanical properties at the molecular level. ubc.ca Such studies can reveal the distribution of loops and tails of the adsorbed polymer chains, which is critical for understanding its function as a surface-active agent. ubc.ca

Hypothetically, for a film of poly(maleic anhydride-co-acrylic acid), AFM could be employed to:

Perform nanoindentation experiments to map local variations in hardness and elasticity.

Probe the adhesive forces between the AFM tip and the polymer surface, providing information about surface energy and localized chemical interactions.

These insights are crucial for applications where surface interactions play a key role, such as in coatings and as a dispersant.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are fundamental techniques for studying the morphology of polymers at the micro and nano-scale.

SEM provides detailed images of the surface of a material. For copolymers containing maleic anhydride, SEM has been used to characterize the surface morphology of membranes and composite materials. mdpi.comresearchgate.net For instance, in a study of poly(acrylonitrile-co-maleic acid) membranes, SEM was used to observe changes in the membrane surface after modification. researchgate.net In another study on poly(methyl methacrylate-co-maleic anhydride) composites, SEM images revealed a homogeneous and smooth surface, although with some aggregated molecular structures. mdpi.com

TEM allows for the visualization of the internal structure or bulk morphology of a material. For poly(methyl methacrylate-co-maleic anhydride), TEM images have shown a smooth and uniform internal structure. mdpi.com In the context of nanocomposites, TEM can confirm the dispersion of nanoparticles within the polymer matrix. researchgate.netnih.gov For example, in PSMA@Ag core-shell microspheres, TEM confirmed the uniform coating of silver nanoparticles on the surface of the polymer spheres. nih.gov

For poly(maleic anhydride-co-acrylic acid), these techniques would be invaluable for:

Assessing the particle size and shape of the copolymer in its solid form.

Investigating the microstructure of films and membranes to understand pore structure and uniformity.

Analyzing the dispersion of the copolymer when used as an additive in composite materials.

Table 1: Morphological Characterization of Maleic Anhydride Copolymers using SEM and TEM

| Copolymer System | Microscopy Technique | Key Findings | Reference |

| Poly(acrylonitrile-co-maleic acid) membrane | SEM | Characterization of surface chemical and morphological changes. | researchgate.net |

| Poly(methyl methacrylate-co-maleic anhydride) | SEM | Homogeneous and smooth surface with some aggregated molecular structures. | mdpi.com |

| Poly(methyl methacrylate-co-maleic anhydride) | TEM | Smooth and uniform internal structure. | mdpi.com |

| Functional water-soluble maleic anhydride-acrylic acid copolymer/HNT nanocomposites | TEM | Characterization of surface morphology. | researchgate.net |

| Poly(styrene-co-maleic anhydride)@Ag core-shell microspheres | SEM, TEM | Monodisperse spheres with uniform coating of Ag nanoparticles. | nih.gov |

Rheological Characterization Methodologies for Polymer Solution and Melt Behavior

Rheology is the study of the flow and deformation of matter. For polymers, rheological properties are critical for understanding their processability and performance in solution and melt states. The rheological behavior of poly(maleic anhydride-co-acrylic acid) solutions is particularly important for its applications as a dispersant and scale inhibitor. itu.edu.trresearchgate.net

The viscosity of a 50 wt. % aqueous solution of poly(acrylic acid-co-maleic acid) with an average molecular weight of 3,000 is reported to be 100 cP at 23 °C. sigmaaldrich.com The rheological behavior of copolymers containing maleic anhydride is known to be influenced by factors such as the maleic anhydride content. researchgate.net For instance, in blends of poly(styrene-co-maleic anhydride) (SMA) and poly(methyl methacrylate) (PMMA), the phase separation temperature was determined rheologically by observing changes in the elastic modulus and a peak in the loss tangent (tan δ) during temperature sweeps. researchgate.net

A detailed rheological study of poly(maleic anhydride-co-acrylic acid) solutions would likely involve measuring:

Viscosity as a function of shear rate: To determine if the solution is Newtonian, shear-thinning, or shear-thickening.

Viscoelastic properties (Storage Modulus G' and Loss Modulus G''): To understand the elastic and viscous response of the polymer solution under oscillatory shear. This is particularly relevant for understanding the stability of dispersions.

Table 2: Rheological Properties of a Poly(acrylic acid-co-maleic acid) Solution

| Property | Value | Conditions | Reference |

| Viscosity | 100 cP | 50 wt. % in H₂O, Average Mw 3,000, 23 °C | sigmaaldrich.com |

| Density | 1.23 g/mL | 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.423 | - | sigmaaldrich.com |

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Supramolecular Structure and Domain Analysis

X-ray scattering techniques are powerful for probing the structure of materials at different length scales.

X-ray Diffraction (XRD) is primarily used to determine the crystalline structure of materials. For semi-crystalline polymers, XRD can provide information on the degree of crystallinity and the arrangement of polymer chains in the crystalline domains. While many copolymers of maleic anhydride are amorphous, XRD is still a valuable tool. For example, the XRD pattern of a poly(methyl methacrylate-co-maleic anhydride) copolymer showed a broad peak, confirming its amorphous nature. mdpi.com In studies of poly(acrylic acid-co-maleic acid) sodium salt intercalated into montmorillonite (B579905) clay, XRD was used to confirm the successful intercalation by observing a shift in the diffraction peak corresponding to the interlayer spacing of the clay. nih.gov

Small-Angle X-ray Scattering (SAXS) provides information about structures on a larger length scale, typically from a few nanometers to hundreds of nanometers. This makes it ideal for studying the size, shape, and arrangement of polymer coils in solution, as well as the morphology of phase-separated block copolymers and polymer blends. A study on poly(acrylic acid) (PAA) solutions complexed with ferric ions utilized SAXS to investigate the conformational evolution of the polymer chains. nih.gov The disappearance of the characteristic polyelectrolyte peak in the SAXS profile indicated a transition from a polyelectrolyte to an apparent good solution upon the addition of ferric ions. nih.gov For poly(maleic anhydride-co-acrylic acid) solutions, SAXS could be used to study the effects of concentration, pH, and ionic strength on the polymer's conformation and aggregation behavior.

Thermal Analysis Techniques for Investigating Polymer Transitions and Stability Mechanisms

Thermal analysis techniques are crucial for determining the thermal stability and transition temperatures of polymers. The main techniques include Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to determine the degradation temperature and the thermal stability of a polymer. Studies on the sodium salt of maleic acid-acrylic acid copolymer have shown that the degradation process begins around 300-400 °C, with the formation of small molecular weight fragments such as water and carbon dioxide. nih.govresearchgate.net The complete degradation process starts at approximately 400 °C. nih.govresearchgate.net The thermal stability of poly(maleic anhydride-alt-acrylic acid) has been shown to be influenced by the presence of metal ions, with polychelates exhibiting higher thermal stability than the parent copolymer. researchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. It is used to determine transition temperatures such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). For amorphous polymers like many maleic anhydride copolymers, the Tg is a key characteristic. DSC analysis of a sodium salt of the maleic acid-acrylic acid copolymer was performed over a temperature range of -100 to 1000 °C to assess its thermal stability and transformations during heating. nih.govresearchgate.net

Table 3: Thermal Properties of Maleic Anhydride Copolymers

| Polymer System | Technique | Key Findings | Reference |

| Sodium salt of maleic acid-acrylic acid copolymer | TGA, DSC | Degradation starts at ~300-400 °C; complete degradation from ~400 °C. | nih.govresearchgate.net |

| Poly(maleic anhydride-alt-acrylic acid) and its metal complexes | TGA, DSC | Polychelates show higher thermal stability than the parent copolymer. | researchgate.net |

| Polypropylene/Polycarbonate/Polypropylene-Graft-Maleic anhydride blends | TGA | Compatibilized blends showed higher temperature for maximum degradation. | matec-conferences.org |

Theoretical and Computational Approaches to Poly Maleic Anhydride Co Acrylic Acid Systems

Quantum Mechanical Calculations for Monomer Reactivity and Transition State Analysis

Quantum mechanics (QM) serves as a fundamental tool for investigating the reactivity of the monomers, maleic anhydride (B1165640) and acrylic acid. By calculating electronic structure and energy, QM methods can elucidate the pathways of polymerization.

Researchers can use QM to calculate Fukui indices, which help in identifying the most likely sites for nucleophilic and electrophilic attacks during polymerization reactions like Michael additions. This analysis is critical for understanding how the monomers will connect and the sequence distribution in the resulting copolymer chain. Furthermore, density functional theory (DFT), a class of QM methods, can be employed to model the transition states of the reaction, providing data on activation energies and reaction kinetics. This allows for a prediction of the copolymerization behavior and the resulting polymer structure.

Molecular Dynamics Simulations for Polymer Chain Conformation and Solution Behavior

Molecular dynamics (MD) simulations are used to model the physical movements of atoms and molecules in the P(MA-AA) system over time. These simulations are particularly useful for understanding how the polymer chains fold and arrange themselves (conformation) and how they behave in a solution.

Studies have shown that P(MA-AA) based hydrogels exhibit swelling behaviors that are highly sensitive to the pH and ionic strength of the surrounding solution. researchgate.netacs.orgresearchgate.net MD simulations can model these phenomena by representing the interactions between the polymer's carboxylic acid groups, water molecules, and dissolved ions. At low pH, the carboxylic acid groups are protonated, leading to a more collapsed polymer chain. researchgate.net Conversely, at higher pH, these groups deprotonate, causing electrostatic repulsion along the chain, which results in chain expansion and significant swelling of the hydrogel. researchgate.netresearchgate.net Simulations can also clarify the kinetics of this swelling process, which has been observed to be very rapid. researchgate.net Some research indicates that related copolymers can self-assemble in aqueous solutions, forming nanosized spherical aggregates. researchgate.net MD simulations are instrumental in validating experimental findings related to these conformational changes and solution behaviors. researchgate.net

Table 1: Factors Influencing P(MA-AA) Solution Behavior

| Factor | Effect on Polymer Chain | Consequence |

|---|---|---|

| Low pH | Protonation of carboxyl groups, reduced repulsion | Chain collapse, lower swelling ratio researchgate.net |

| High pH | Deprotonation of carboxyl groups, increased electrostatic repulsion | Chain expansion, higher swelling ratio researchgate.net |

| Ionic Strength | Shielding of charged groups | Affects the degree of swelling and chain conformation researchgate.net |

| Temperature | Influences chain mobility and solvent interaction | Can affect swelling dynamics researchgate.net |

Density Functional Theory (DFT) Studies on Intermolecular Interactions and Functional Group Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it ideal for studying P(MA-AA). DFT allows for precise calculations of intermolecular forces and the reactivity of the polymer's functional groups.

DFT studies can model the reaction intermediates and interactions between the polymer and other molecules. For instance, research on similar systems has utilized DFT calculations with the B3LYP functional and 6-31++G(d,p) basis set to understand the hydrogen bonding and other non-covalent interactions between a polymer and a drug molecule. researchgate.net In the context of P(MA-AA), DFT can be used to analyze the reactivity of the anhydride rings, which can be opened to create additional carboxylic acid groups or to attach other molecules, a process crucial for creating functional materials like drug delivery systems or nanocomposites. researchgate.netresearchgate.net The anionic character formed after the hydrolysis of the anhydride groups is a key factor in the polymer's high activity, which can be thoroughly analyzed using DFT. researchgate.net

Coarse-Grained Models for Predicting Bulk Polymer Properties and Self-Assembly

While all-atom simulations like MD and DFT are highly detailed, they are computationally expensive for large systems. Coarse-grained (CG) modeling simplifies the system by grouping atoms into larger "beads," allowing for the simulation of much larger polymer systems and longer timescales.

CG models are particularly well-suited for predicting bulk properties and observing large-scale phenomena like self-assembly. Research has shown that related copolymers can self-assemble into structures like nanosized spherical aggregates or can be used in layer-by-layer assembly techniques to create functional films. researchgate.netdokumen.pub CG simulations can model these processes to understand how factors like copolymer composition and solvent conditions drive the formation of these macroscopic structures. acs.org This approach is vital for designing materials with specific morphologies, such as membranes or coatings. dokumen.pub

Cheminformatics and Machine Learning Algorithms for Predicting Polymerization Outcomes and Structure-Function Relationships

Cheminformatics and machine learning (ML) are emerging as powerful tools in polymer science. By analyzing large datasets of known polymer properties, ML algorithms can build predictive models that accelerate the discovery and design of new materials.

Artificial neural networks (ANNs), a type of machine learning model, can be trained to predict complex properties. researchgate.net For P(MA-AA) systems, ANNs could be used to model and optimize its performance as an adsorbent for environmental remediation, predicting adsorption capacities under various conditions. researchgate.net These models can establish a relationship between the physicochemical properties of the polymer and its functional performance, such as heavy metal adsorption. researchgate.net By identifying the most influential parameters, ML can guide experimental work, making the process of developing new P(MA-AA)-based materials more efficient. researchgate.net

Table 2: Applications of Machine Learning in P(MA-AA) Systems

| AI/ML Technique | Application | Predicted Outcome |

|---|---|---|

| Artificial Neural Network (ANN) | Modeling adsorption processes | Adsorption capacity for pollutants like heavy metals researchgate.net |

| Genetic Algorithm-Assisted ANN | Optimization of process parameters | Ideal conditions for remediation and recovery of substances researchgate.net |

| Structure-Function Relationship Modeling | Predicting material properties from structure | Polymer performance in applications like drug delivery or coatings |

Chemical Modification and Post Polymerization Functionalization of Poly Maleic Anhydride Co Acrylic Acid

Grafting-From and Grafting-To Strategies for Surface and Bulk Functionalization

Grafting techniques are instrumental in modifying the bulk and surface properties of P(MA-AA) and related maleic anhydride (B1165640) copolymers. arxiv.org These strategies, broadly categorized as "grafting-from" and "grafting-to," enable the covalent attachment of polymer chains or small molecules to the copolymer backbone, leading to materials with enhanced functionalities. arxiv.orgcoacechem.com

The "grafting-to" approach involves the attachment of pre-synthesized polymer chains with reactive end-groups to the P(MA-AA) backbone. For instance, amine-terminated polymers can react with the anhydride groups on the copolymer. tue.nl This method allows for precise control over the grafted chain's molecular weight and structure. A common application is the surface functionalization of materials like poly(dimethylsiloxane) (PDMS). acs.orgnih.govacs.org To achieve this, the PDMS surface is first functionalized to introduce amino groups, which then serve as anchor points for the maleic anhydride copolymer to attach, forming a stable, functional coating. acs.orgnih.govacs.org

The "grafting-from" technique, conversely, involves initiating polymerization of a second monomer from active sites created on the P(MA-AA) backbone. This can be achieved by first modifying the copolymer to introduce initiator moieties. While less detailed in the provided context for P(MA-AA) specifically, this is a general strategy for creating densely grafted polymer brushes.

Both strategies are employed to modify surfaces and bulk materials. arxiv.org Surface grafting is crucial for applications requiring improved biocompatibility, adhesion, or wettability, while bulk grafting can enhance mechanical properties or introduce new functionalities throughout the material. arxiv.org Reactive extrusion is a common industrial method for melt grafting maleic anhydride onto various polymers, indicating the robustness of these grafting reactions. coacechem.comgoogle.com

Table 1: Comparison of Grafting Strategies for Maleic Anhydride Copolymers

| Strategy | Description | Advantages | Common Applications |

| Grafting-To | Attachment of pre-formed polymer chains onto the copolymer backbone. | Precise control over grafted chain length and structure. | Surface modification of substrates like PDMS for biocompatibility. acs.orgnih.govacs.org |

| Grafting-From | Polymerization initiated from sites on the copolymer backbone. | Can create high-density grafted surfaces (polymer brushes). | Development of functional polymer brushes. rsc.org |

| Reactive Extrusion | Grafting occurs in the molten state within an extruder. | Solvent-free, scalable industrial process. coacechem.comgoogle.com | Bulk modification of thermoplastics to improve compatibility and properties. arxiv.org |

Reaction of Anhydride Moieties with Nucleophiles for Diverse Chemical Linkages

The electrophilic nature of the carbonyl carbons in the maleic anhydride ring makes it highly susceptible to attack by nucleophiles. libretexts.org This reactivity is the cornerstone of P(MA-AA) derivatization, allowing for the formation of various chemical linkages and the introduction of a wide array of functional groups. tue.nlnih.gov

The most common reaction involves primary amines (H₂N-R), which can lead to two primary outcomes depending on the reaction conditions: a ring-opening addition or a substitution reaction (imidization). fsu.edu

Ring-Opening/Amidation: Under mild conditions, the amine attacks a carbonyl group, opening the anhydride ring to form an amide bond and a free carboxylic acid group. fsu.edu This reaction significantly alters the polymer's properties, increasing its hydrophilicity and providing a net negative charge due to the newly formed carboxyl groups. fsu.edu

Imidization: At higher temperatures, often in solvents like dimethylformamide (DMF) under reflux, the initial amic acid intermediate undergoes dehydration to form a five-membered cyclic imide. fsu.edu This substitution reaction results in a more thermally stable and less hydrophilic derivative compared to the ring-opened product, as it does not generate a free carboxylic acid. fsu.edu

This versatile reactivity allows for the covalent attachment of a wide range of molecules, including bioactive compounds like fibronectin, synthetic thrombin inhibitors, and poly(ethylene glycol) (PEG), to create materials for medical devices and molecular diagnostics. nih.gov The choice of nucleophile and reaction pathway enables precise control over the final properties of the functionalized copolymer. fsu.eduajchem-a.com

Table 2: Nucleophilic Reactions with Maleic Anhydride Moieties

| Nucleophile | Reagent Example | Reaction Product | Key Features |

| Amines | N,N-dimethylethylenediamine, Aminoethanol, Glucosamine (B1671600) nih.gov | Amide and Carboxylic Acid (ring-opening) or Cyclic Imide (substitution) fsu.edu | Highly versatile; introduces a wide range of functionalities; properties depend on reaction conditions. fsu.edunih.gov |

| Alcohols | Poly(ethylene glycol) (PEG) nih.gov | Ester and Carboxylic Acid | Used for crosslinking to form hydrogels and for hydrophilization. nih.gov |

| Water | Aqueous solutions nih.gov | Dicarboxylic Acid (hydrolysis) | Increases hydrophilicity and charge density; fundamental to pH-responsive behavior. nih.gov |

Crosslinking Mechanisms and Network Formation for Hydrogel and Film Applications

The functional groups on the P(MA-AA) copolymer, namely the anhydride and carboxylic acid groups, are ideal for crosslinking reactions to form three-dimensional polymer networks, such as hydrogels and stable films. nih.govresearchgate.net These networks are capable of absorbing large amounts of water while maintaining their structural integrity.

A primary crosslinking mechanism involves the reaction of the anhydride or its hydrolyzed dicarboxylic acid form with a multifunctional nucleophile. nih.gov Divalent or multifunctional alcohols, such as poly(ethylene glycol) (PEG), are commonly used as crosslinkers. nih.govresearchgate.net The reaction proceeds via esterification between the hydroxyl groups of PEG and the carboxylic acid groups of the copolymer, forming ester linkages that bridge the polymer chains. nih.gov

Another approach to forming crosslinked networks is through supramolecular interactions. For instance, terpyridine units can be grafted onto the P(MA-AA) backbone. mdpi.com In the presence of metal ions like Ni²⁺, these terpyridine ligands coordinate with the metal, creating reversible, non-covalent crosslinks. mdpi.com The density of these crosslinks, and thus the mechanical properties of the resulting hydrogel, can be controlled by the concentration of the terpyridine units and metal ions. mdpi.com

The properties of the resulting hydrogels, such as their swelling ratio, mechanical strength, and stimulus-responsiveness (e.g., to pH and ionic strength), are highly dependent on the type of comonomer, the crosslinking agent, and the crosslinking density. nih.govresearchgate.net

Derivatization for Enhanced Compatibility and Tailored Chemical Reactivity

Derivatization of P(MA-AA) through the reaction of its anhydride groups is a powerful method to tailor its chemical reactivity and enhance its compatibility with other materials. nih.govnih.gov By carefully selecting the modifying agent, properties such as hydrophobicity, charge, and specific functionalities can be precisely controlled.

For example, reacting styrene-maleic anhydride copolymers with various nucleophiles like N,N-dimethylethylenediamine, aminoethanol, or glucosamine converts the anhydride units into a range of functional groups. nih.gov This derivatization can create polymers that form lipid nanodisks stable over a wide pH range and in the presence of divalent metals, overcoming limitations of the original copolymer. nih.govnih.gov

Similarly, modifying anhydride-containing polymers with hydrophobic, amine-terminated molecules can make the resulting material less sensitive to hydrolysis and more compatible with non-polar polymers. tue.nl This strategy is used to create hydrophobic coatings from water-based systems. tue.nl The ability to introduce a vast library of functional amines via simple amidation or imidization reactions provides a modular and highly effective route to polymers with tailored chemical reactivity for applications ranging from drug delivery to surface engineering. rsc.org

Integration of Organic and Inorganic Components via Chemical Bonding

The functional groups on P(MA-AA) facilitate the creation of organic-inorganic hybrid materials where the two components are linked by covalent or strong coordination bonds. jst.go.jpmdpi.com This integration combines the properties of the polymer (e.g., flexibility, processability) with those of the inorganic material (e.g., hardness, thermal stability, optical properties).

One common method involves the sol-gel process. For instance, organic-inorganic hybrids can be synthesized by reacting a styrene-maleic anhydride copolymer with a metal alkoxide, such as a zirconium alkoxide. jst.go.jp The anhydride groups can react with the alkoxide, leading to a homogeneous, transparent hybrid material. The properties of these hybrids, including adhesive strength, hardness, and refractive index, can be tuned by varying the inorganic content. jst.go.jp

Another approach is the use of P(MA-AA) as a surface coating for inorganic nanoparticles, such as gadolinium oxide (Gd₂O₃), to improve their biocompatibility and colloidal stability. nih.gov The numerous carboxylic groups on the polymer chain can strongly bond to the surface of the nanoparticles, creating a hydrophilic and stable shell. nih.gov This covalent integration is crucial for applications like biomedical imaging and the development of nanocomposites with enhanced mechanical or functional properties. acs.orgrsc.org These hybrid materials can be formed through various synthetic routes, including homogeneous methods in solution or heterogeneous methods like vapor phase infiltration. mdpi.comnih.gov

Advanced Research Applications of Poly Maleic Anhydride Co Acrylic Acid in Materials Science and Engineering Excluding Clinical or Safety Aspects

Design and Synthesis of Functional Polymeric Dispersants and Scale Inhibitors for Industrial Processes

Poly(Maleic Anhydride-co-Acrylic Acid) is widely recognized for its efficacy as a dispersant and scale inhibitor in industrial water systems. sd-greentech.comzeelproduct.net Its low molecular weight and polyelectrolyte nature contribute to its strong performance in preventing the formation of mineral scales, such as calcium carbonate and calcium sulfate, even at high temperatures up to 300°C. sd-greentech.comkrwater.comirochemical.com The copolymer functions by adsorbing onto the surfaces of scale-forming crystals, thereby inhibiting their growth and preventing their deposition. researchgate.net

Research has focused on optimizing the copolymer's performance by controlling its molecular weight and the ratio of maleic anhydride (B1165640) to acrylic acid. bohrium.com Studies have shown that a 1:1 alternating copolymerization of maleic anhydride and acrylic acid can be achieved, which is crucial for its performance. bohrium.com The synthesis of this copolymer via methods like reversible addition-fragmentation chain transfer (RAFT) polymerization has been explored to produce polymers with a low polydispersity index (PDI), leading to enhanced scale inhibition performance. bohrium.com For instance, RAFT-synthesized copoly(MA-AA) has demonstrated a scale inhibition rate of 96.50% at a concentration of 80 mg/L. bohrium.com

The copolymer's versatility allows it to be used alone or in conjunction with other organic phosphates, enhancing its effectiveness in various applications, including low-pressure boilers, centralized heating and air-conditioning systems, and circulating cool systems. sd-greentech.comthwater.netzeelproduct.net It also serves as a chelating dispersant in the textile and dyeing industries. krwater.comirochemical.com

Table 1: Performance of Poly(Maleic Anhydride-co-Acrylic Acid) as a Scale Inhibitor

| Synthesis Method | Polymer Concentration (mg/L) | Scale Inhibition Rate (%) | Reference |

| Bulk Polymerization | 80 | Not specified | bohrium.com |

| RAFT Polymerization | 80 | 96.50 | bohrium.com |

| Not Specified | 2-10 (when used with organic phosphates) | >90 (for calcium carbonate) | thwater.netresearchgate.net |

Development of Smart Materials and Responsive Systems based on pH-Sensitivity and Stimuli-Responsiveness

The presence of carboxylic acid groups in the Poly(Maleic Anhydride-co-Acrylic Acid) backbone makes it highly sensitive to changes in pH. This property is harnessed in the development of "smart" or stimuli-responsive materials, particularly hydrogels. researchgate.net These hydrogels exhibit significant swelling-deswelling behavior in response to varying pH levels. researchgate.net

Research has demonstrated the synthesis of fast-responsive, pH-sensitive hydrogels by cross-linking Poly(Maleic Anhydride-co-Acrylic Acid) with macromolecules like polyethylene (B3416737) glycol (PEG). researchgate.net These P(MA-AA)/PEG hydrogels show a dramatic difference in swelling ratios between acidic and alkaline conditions, with the swelling transition occurring rapidly, often within 10 minutes. researchgate.net This rapid response and reversible swelling capability make them promising candidates for applications such as sensors and actuators. researchgate.netorientjchem.org The swelling is driven by the electrostatic repulsion between the carboxylate ions (COO-) that are formed at higher pH, leading to the expansion of the polymer network. orientjchem.org Copolymers with other monomers like N-isopropylacrylamide can also impart temperature sensitivity, creating dual-responsive systems. rsc.org

Table 2: pH-Responsive Swelling of P(MA-AA) Hydrogels

| Hydrogel Composition | pH Condition | Swelling Behavior | Key Finding | Reference |

| P(MA-AA)/PEG | Acidic vs. Alkaline | Hundredfold difference in swelling ratios | Fast response time (transition at 10 min) | researchgate.net |

| P(MAA-MA) | 3 to 10 | Swelling increases with pH, maximum at pH 6.7 | Increased maleic acid content leads to higher swelling | orientjchem.org |

| P(NIPAM-co-AAD) | pH dependent | Thermo-induced swelling-deswelling transition | LCST is dependent on both pH and hydrophobicity | rsc.org |

Application in Adsorption and Separation Technologies for Environmental Remediation

The carboxyl groups in Poly(Maleic Anhydride-co-Acrylic Acid) also make it an effective chelating agent for heavy metal ions, leading to its application in environmental remediation. researchgate.net The copolymer can be used to create adsorbents for the removal of toxic heavy metals like lead (Pb(II)), cadmium (Cd(II)), and copper (Cu(II)) from aqueous solutions. researchgate.netmdpi.com

One approach involves coating magnetic nanoparticles (MNPs) with the copolymer (PAM@MNP) to create a highly efficient and easily separable adsorbent. mdpi.com The PAM coating enhances the colloidal stability of the nanoparticles and provides numerous binding sites for metal ions. mdpi.commdpi.com Research has shown that PAM@MNP can achieve high adsorption capacities, with calculated Langmuir adsorption capacities of 518.68 mg/g for Pb(II) and 179.81 mg/g for Cu(II). mdpi.com The adsorption process is often rapid, reaching equilibrium within 60 minutes. mdpi.com

Furthermore, hydrogels based on this copolymer have been investigated for the removal of dyes from wastewater. echemcom.commdpi.com The porous structure and the presence of functional groups facilitate the adsorption of dye molecules. echemcom.com

Table 3: Adsorption Capacities of P(MA-AA)-Based Materials for Heavy Metals

| Adsorbent Material | Target Metal Ion | Adsorption Capacity (mg/g) | Kinetic Model | Reference |

| PAM@MNP | Pb(II) | 518.68 (Langmuir) | Pseudo-first-order | mdpi.com |

| PAM@MNP | Cu(II) | 179.81 (Langmuir) | Pseudo-first-order | mdpi.com |

| Poly(Acrylate-Acrylic acid-co-Maleic acid) hydrogel | Zn(II) | 227.89 | Not specified | researchgate.net |

| Poly(Acrylate-Acrylic acid-co-Maleic acid) hydrogel | Cd(II) | 369.51 | Not specified | researchgate.net |

| Poly(acrylic acid)‐boron nitride composite | Cu(II) | 46.72 (Langmuir) | Pseudo-second-order | researchgate.net |

Role in High-Performance Concrete Admixtures and Construction Chemistry

In the field of construction chemistry, Poly(Maleic Anhydride-co-Acrylic Acid) and its derivatives are investigated for their potential as superplasticizers in concrete admixtures. Superplasticizers are crucial for producing high-performance concrete with improved workability and strength. The dispersing properties of the copolymer help to prevent the flocculation of cement particles, leading to a more uniform and fluid concrete mix.

While direct research on "Sodium;furan-2,5-dione;prop-2-enoate" in concrete is specific, the broader class of polycarboxylate ethers (PCEs), which share functional similarities, are state-of-the-art superplasticizers. The maleic anhydride component in the copolymer backbone can be functionalized to create side chains that provide steric hindrance, a key mechanism for the dispersing action of PCEs. Research in this area focuses on tailoring the molecular architecture, including the length and density of these side chains, to optimize the performance of the admixture. The use of copolymers of maleic acid and acrylic acid has been noted for its scale-inhibiting properties, which can be beneficial in preventing salt scaling on concrete surfaces. google.com

Utilization in Water Treatment Formulations for Colloidal Stability and Flocculation Enhancement

The copolymer's ability to act as a dispersant is highly valuable in water treatment processes to maintain colloidal stability. irochemical.comresearchgate.net It prevents the agglomeration and settling of fine particles, which is crucial in various industrial water systems. sd-greentech.comthwater.net By adsorbing onto the surface of colloidal particles, the negatively charged carboxylate groups create electrostatic repulsion, keeping the particles suspended. researchgate.net

Conversely, under certain conditions and with modifications, polymers based on acrylic acid and maleic anhydride can also be used to enhance flocculation. By bridging between particles, they can promote the formation of larger flocs that are more easily removed by sedimentation or filtration. The dual functionality as both a dispersant and a potential flocculant, depending on the specific formulation and water chemistry, makes it a versatile tool in water treatment. Its good compatibility with other water treatment agents further enhances its utility. krwater.comirochemical.com

Research into Coatings, Adhesives, and Binders with Tunable Performance Characteristics

The film-forming properties and adhesive characteristics of Poly(Maleic Anhydride-co-Acrylic Acid) make it a subject of research for coatings, adhesives, and binders. google.com The water-soluble nature of the copolymer allows for the formulation of aqueous-based systems, which are environmentally preferable to solvent-based alternatives. google.com

In paper coatings, copolymers of acrylic acid and maleic anhydride have been shown to increase adhesion and provide good film-forming properties, leading to improved print quality. scirp.org Research indicates that specific ratios, such as a 50:50 blend of maleic anhydride and acrylic acid, can yield coating films with high pick resistance, comparable to commercial binders. scirp.org The anhydride groups in the copolymer can also be reacted with other molecules to create functionalized binders with tailored properties. For example, reaction with polyols can form polyester (B1180765) co-binders for applications like fiberglass. google.com

Poly(Maleic Anhydride-co-Acrylic Acid) as a Component in Polymer Composites and Nanocomposites

Poly(Maleic Anhydride-co-Acrylic Acid) serves as a functional component in the fabrication of polymer composites and nanocomposites. Its role is often to act as a compatibilizer or a surface modifier to improve the interaction between different phases of the composite material. mdpi.com

For instance, it can be used to modify the surface of fillers, such as montmorillonite (B579905) clay, to create polymer-clay nanocomposites. bibliotekanauki.pl The intercalation of the copolymer into the clay galleries can enhance the properties of the final composite material. bibliotekanauki.pl In another application, the copolymer is used to coat magnetic nanoparticles, not only for environmental applications as mentioned earlier but also for biomedical purposes where biocompatibility and colloidal stability are paramount. nih.govmdpi.com The carboxylic acid groups provide strong conjugation to nanoparticle surfaces, and their hydrophilic nature helps to attract water molecules, improving dispersibility in aqueous environments. nih.govmdpi.com This surface modification is crucial for the performance and stability of the resulting nanocomposite materials. mdpi.com

Degradation Pathways and Environmental Fate of Poly Maleic Anhydride Co Acrylic Acid

Hydrolytic Degradation Mechanisms of Anhydride (B1165640) and Carboxylic Acid Functionalities

The primary route of abiotic degradation for poly(maleic anhydride-co-acrylic acid) in aqueous environments is the hydrolysis of the anhydride functional groups. This process involves the cleavage of the anhydride ring by water to form two carboxylic acid groups. coacechemical.commdpi.com This reaction is a key factor in the polymer's behavior and subsequent degradation in aquatic systems.

The rate of hydrolysis is significantly influenced by both temperature and pH. Heating the copolymer in water accelerates the hydrolysis process; for instance, complete hydrolysis can be achieved in less than an hour at temperatures between 50 to 100°C, whereas it may take around 25 hours at 25°C. The pH of the surrounding medium also plays a critical role. The hydrolysis reaction rate is reported to increase under acidic conditions (pH below 5), while it slows down in alkaline environments. mdpi.com However, studies on similar polymers like polylactic acid (PLA) have shown a faster rate of degradation and mass loss in alkaline conditions (pH 10) compared to acidic or neutral pH. researchgate.netdow.com For poly(maleic anhydride-co-acrylic acid) itself, it has been noted that in a basic medium (pH 8.3), the swelling ratio increases significantly compared to acidic conditions, which is attributed to the ionization of the carboxylic acid residues. dnacih.com

The general mechanism for the hydrolysis of maleic anhydride involves a nucleophilic attack by a water molecule on one of the carbonyl carbons of the anhydride ring, leading to an intermediate that subsequently undergoes proton transfer to form the dicarboxylic acid structure. mdpi.com This conversion from anhydride to acid functionalities alters the polymer's solubility and its interaction with the environment. coacechemical.com

| Factor | Influence on Degradation Rate | Observations | Citation |

|---|---|---|---|

| Temperature | Increases with higher temperature | Complete hydrolysis in <1 hour at 50-100°C, versus ~25 hours at 25°C. | |

| pH | Complex; rate increases in acidic conditions for anhydride hydrolysis, but overall polymer degradation can be faster in alkaline media. | Anhydride hydrolysis rate increases at pH < 5. Swelling of the polymer is significantly higher at basic pH, which can facilitate degradation. | mdpi.comdnacih.com |

| Catalysts | Can be accelerated by acid or base catalysts. | Reactions can be catalyzed by substances like sulfuric acid or potassium hydroxide (B78521). | researchgate.net |

Photodegradation Processes and Stability under Ultraviolet Irradiation